ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodioxole moiety with a pyrimidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Carbamoyl Group: The benzodioxole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Formation of the Pyrimidine Ring: The key step involves the condensation of the benzodioxole derivative with a suitable pyrimidine precursor under acidic or basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, hydrochloric acid, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as a drug candidate for various diseases, including inflammatory and infectious diseases.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and other key enzymes involved in inflammatory pathways.
Cell Cycle Arrest: It has been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Signal Transduction Modulation: The compound can modulate various signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid: This compound shares the benzodioxole moiety but differs in its pyrazole ring structure.
Ethyl 1-(1,3-benzodioxol-5-yl)-3-(2,1,3-benzoxadiazol-4-ylamino)-6-methoxy-1H-indole-2-carboxylate: Another compound with a benzodioxole moiety, but with an indole ring structure.
These comparisons highlight the unique combination of the benzodioxole and pyrimidine rings in ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O6S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H17N3O6S/c1-3-24-16(22)14-9(2)18-17(23)20-15(14)27-7-13(21)19-10-4-5-11-12(6-10)26-8-25-11/h4-6H,3,7-8H2,1-2H3,(H,19,21)(H,18,20,23) |
InChI Key |
GOEBEZHPZPZUAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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